molecular formula C19H23N3O2 B7174414 N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]propanamide

N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B7174414
M. Wt: 325.4 g/mol
InChI Key: ZUEWYFKEEFRNOP-UHFFFAOYSA-N
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Description

N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]propanamide is a complex organic compound featuring a pyrrole ring, a phenyl group, a piperidine ring, and a propanamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-phenyl-1H-pyrrole-2-carboxylic acid and piperidin-4-ylpropanamide.

  • Coupling Reaction: The carboxylic acid group of 5-phenyl-1H-pyrrole-2-carboxylic acid is activated, often using reagents like thionyl chloride, to form an acid chloride.

  • Amide Bond Formation: The activated acid chloride is then reacted with piperidin-4-ylpropanamide under controlled conditions to form the desired amide bond.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to various oxidized products.

  • Reduction: Reduction reactions can target the carbonyl group, resulting in the formation of alcohols or amines.

  • Substitution: Substitution reactions can occur at the piperidine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Pyrrole derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Alcohols, amines, or other reduced forms of the compound.

  • Substitution Products: Piperidine derivatives with different substituents.

Properties

IUPAC Name

N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-18(23)20-15-10-12-22(13-11-15)19(24)17-9-8-16(21-17)14-6-4-3-5-7-14/h3-9,15,21H,2,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEWYFKEEFRNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C(=O)C2=CC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved could include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)pyrrolidin-4-yl]propanamide: Similar structure but with a pyrrolidine ring instead of piperidine.

  • N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)azetidin-3-yl]propanamide: Similar structure but with an azetidine ring.

Uniqueness: The presence of the piperidine ring in N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]propanamide provides unique chemical and physical properties compared to its analogs, potentially leading to different biological activities and applications.

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